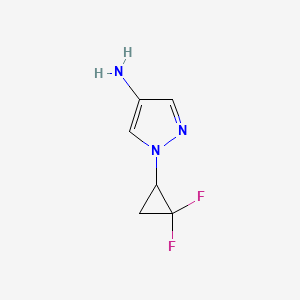
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H7F2N3 and its molecular weight is 159.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Development
- Heterocyclic Ketene Aminal Libraries : Efficient one-pot synthesis methods have been developed for creating libraries of heterocyclic ketene aminals, including derivatives of 1H-pyrazol-5(4H)-one. These compounds are promising candidates for drug discovery due to their high efficiency and environmentally benign synthesis process (Yu et al., 2013).
Structural Analysis and Bioactivity Exploration
- Structural Characterization and Bioactivity : Pyrazole derivatives have been structurally characterized using various spectroscopic methods, revealing insights into their potential antitumor, antifungal, and antibacterial properties. This includes the exploration of pharmacophore sites for potential medicinal applications (Titi et al., 2020).
Large-Scale Synthesis for Antibacterial Applications
- Novel Antibacterial Candidate Synthesis : A novel oxazolidinone antibacterial candidate involving 1H-pyrazol-4-yl derivatives was synthesized via an environmentally friendly and cost-effective route. This process highlights the potential for large-scale preparation of such compounds (Yang et al., 2014).
Reactivity and Synthesis Enhancement
- Palladium-Catalyzed Arylations : Pyrazole derivatives bearing a cyclopropyl group have been successfully used in palladium-catalyzed direct arylations. This methodology enables the creation of complex molecular structures without decomposing the cyclopropyl unit, demonstrating the versatility of these compounds in synthetic chemistry (Sidhom et al., 2018).
Antimicrobial Agent Development
- Antibacterial and Antifungal Activities : Novel 1H-pyrazol-5-amine derivatives have been synthesized and tested for their antibacterial and antifungal activities, revealing potent antimicrobial properties and suggesting potential therapeutic applications (Raju et al., 2010).
Target Fishing and Antitumor Activity
- Design and Biological Evaluation : The design and synthesis of 3-aryl-4-alkylpyrazol-5-amines, followed by target fishing to identify biological action targets, have led to the discovery of compounds with significant antitumor activities. This approach underscores the utility of these compounds in cancer research (Ma et al., 2020).
Chemical Modification for Drug Development
- Intermolecular C-H Amination : Rhodium(III)-catalyzed intermolecular aromatic C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones demonstrates the potential for chemical modification of existing drugs, expanding their therapeutic applications (Wu et al., 2014).
Propriétés
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZMATYLDITGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
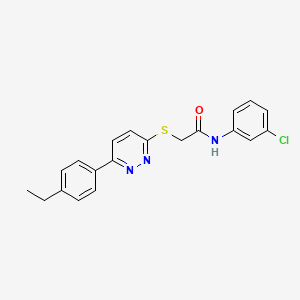
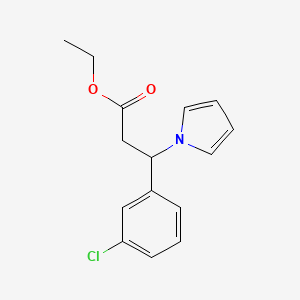
![5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2662705.png)
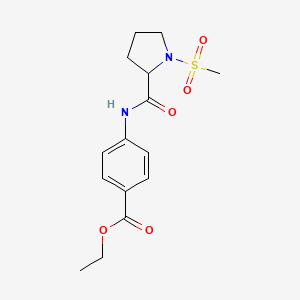

![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)
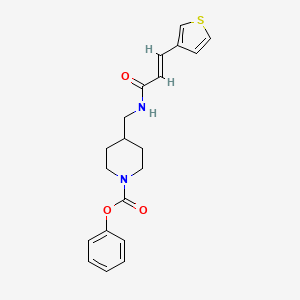
![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)
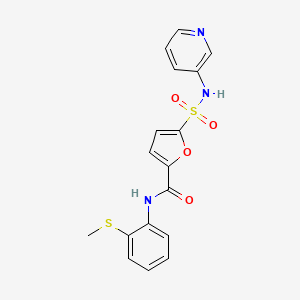
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2662718.png)
![6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2662719.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)

